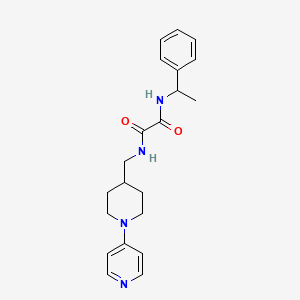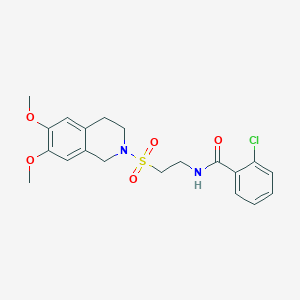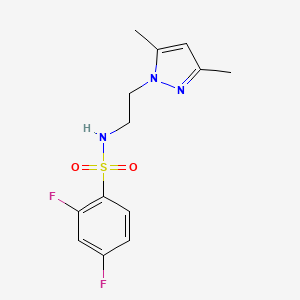
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, also known as PEPPO, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide acts as a selective dopamine D3 receptor antagonist, which means it blocks the activity of dopamine at this receptor site. This mechanism of action is crucial for its potential applications in various fields, including drug addiction, as dopamine is a key neurotransmitter involved in reward and motivation pathways in the brain.
Biochemical and Physiological Effects
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been shown to have several biochemical and physiological effects, including the inhibition of dopamine release in the brain, the reduction of drug-seeking behavior in animal models of drug addiction, and the improvement of cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its selectivity for dopamine D3 receptors, which allows for more precise and targeted experiments. However, one of the limitations of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide is its relatively low potency compared to other dopamine D3 receptor antagonists, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide, including the development of more potent derivatives, the investigation of its potential applications in other fields, such as cancer research and immunology, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide and its potential implications for drug addiction and other neurological disorders.
Méthodes De Synthèse
The synthesis of N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide involves a multi-step process that includes the reaction of 1-phenylethylamine with pyridine-4-carboxaldehyde to form 1-(pyridin-4-yl)-1-phenylethylamine. This intermediate is then reacted with 1-(4-chlorobutyl)-4-methylpiperazine to form N-(1-(pyridin-4-yl)-1-phenylethyl)-4-methylpiperazine. Finally, this compound is treated with oxalyl chloride to form N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide.
Applications De Recherche Scientifique
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery. In medicinal chemistry, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has shown promising results as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used to study the role of dopamine receptors in the brain and their potential implications in drug addiction. In drug discovery, N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
N'-(1-phenylethyl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16(18-5-3-2-4-6-18)24-21(27)20(26)23-15-17-9-13-25(14-10-17)19-7-11-22-12-8-19/h2-8,11-12,16-17H,9-10,13-15H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEOVQHCIGCBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-phenylethyl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)




![2-(4-Chlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2843184.png)



![4-chlorophenyl 1-[1-(phenylsulfonyl)-1H-pyrazol-5-yl]ethyl ether](/img/structure/B2843188.png)
![(5S)-7-oxa-2-azaspiro[4.5]decane hemioxalate](/img/structure/B2843191.png)
![N-[(1S)-1-Cyano-2-methylpropyl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2843193.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[4-(N-methylacetamido)phenyl]propanamide](/img/structure/B2843196.png)